molecular formula C19H23N3O6S B10879349 1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10879349
M. Wt: 421.5 g/mol
InChI Key: RJXZCFHDZSRURT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)piperazine: Lacks the sulfonyl and nitro groups.

    4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the dimethoxybenzyl group.

Uniqueness

1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the dimethoxybenzyl and nitrophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H23N3O6S

Molecular Weight

421.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23N3O6S/c1-27-17-8-7-15(13-18(17)28-2)14-20-9-11-21(12-10-20)29(25,26)19-6-4-3-5-16(19)22(23)24/h3-8,13H,9-12,14H2,1-2H3

InChI Key

RJXZCFHDZSRURT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

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